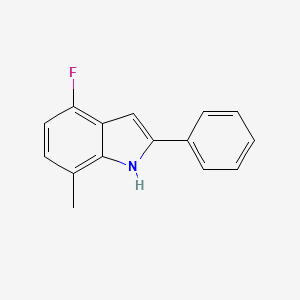
4-Fluoro-7-methyl-2-phenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-7-methyl-2-phenyl-1H-indole is a substituted indole derivative characterized by a fluorine atom at position 4, a methyl group at position 7, and a phenyl substituent at position 2 of the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-7-methyl-2-phenyl-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-7-methyl-2-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while reduction can produce various hydrogenated indole derivatives .
Scientific Research Applications
4-Fluoro-7-methyl-2-phenyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-Fluoro-7-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenyl and methyl groups can influence its overall pharmacokinetic properties. The exact pathways and targets depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
The structural and functional properties of 4-fluoro-7-methyl-2-phenyl-1H-indole can be contextualized by comparing it to analogous indole derivatives.
Table 1: Structural and Functional Comparison of Indole Derivatives
Key Observations:
Substituent Effects on Lipophilicity: The phenyl group at position 2 in this compound increases lipophilicity compared to the carboxylic acid derivative (C₁₀H₈FNO₂), which has higher aqueous solubility due to the polar carboxyl group .
This contrasts with 7-methoxy-4-fluoro-1H-indole, where the methoxy group (electron-donating) at position 7 could counterbalance the fluorine’s electronic effects .
Synthetic Accessibility :
- The synthesis of this compound likely requires regioselective functionalization. For example, directed ortho-metallation or cross-coupling reactions may be employed, as seen in analogous indole syntheses (e.g., methylation via potassium t-butoxide and methyl iodide in toluene ).
Properties
Molecular Formula |
C15H12FN |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
4-fluoro-7-methyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C15H12FN/c1-10-7-8-13(16)12-9-14(17-15(10)12)11-5-3-2-4-6-11/h2-9,17H,1H3 |
InChI Key |
OUNGUDUOOKOEBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















